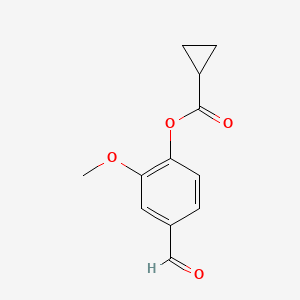

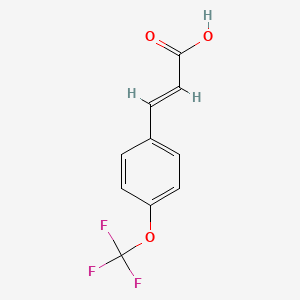

![molecular formula C12H17FN2O B1300871 1-[2-(2-氟苯氧基)乙基]哌嗪 CAS No. 401481-90-1](/img/structure/B1300871.png)

1-[2-(2-氟苯氧基)乙基]哌嗪

描述

1-[2-(2-Fluorophenoxy)ethyl]piperazine is a chemical compound that belongs to the class of piperazines, which are heterocyclic organic compounds featuring a six-membered ring containing two nitrogen atoms at opposite positions. The specific structure of 1-[2-(2-Fluorophenoxy)ethyl]piperazine includes a 2-fluorophenoxy moiety attached to an ethyl chain, which is further connected to a piperazine ring. This compound is of interest due to its potential pharmacological properties, particularly in the context of therapeutic agents for cocaine abuse and serotonin-selective reuptake inhibitors (SSRIs).

Synthesis Analysis

The synthesis of related piperazine derivatives has been extensively studied. For instance, compounds similar to 1-[2-(2-Fluorophenoxy)ethyl]piperazine have been synthesized as potential cocaine-abuse therapeutic agents, with modifications to the phenylpropyl moiety and the introduction of hydroxyl groups to form oil-soluble prodrugs . Additionally, chiral piperazines with a hydroxyl group in the S configuration have been synthesized, showing selectivity for the dopamine transporter (DAT) over the serotonin transporter (SERT) . The synthesis of N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine has also been reported, with the compounds characterized by IR and 1H NMR .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray analysis. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate has been elucidated, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring . Although this is not the exact compound , it provides insight into the structural characteristics that may be present in similar piperazine derivatives.

Chemical Reactions Analysis

The chemical reactivity of piperazine derivatives can be inferred from studies on similar compounds. For instance, the introduction of oxygen-containing functionalities to the propyl side chain of related compounds has been shown to affect their affinity for the DAT . The presence of various substituents such as fluoro, hydroxyl, methoxyl, and methyl groups has been explored to understand their impact on the affinity for DAT and SERT .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[2-(2-Fluorophenoxy)ethyl]piperazine and its analogs are crucial for their potential therapeutic applications. The addition of hydroxy and methoxy substituents has resulted in potent and selective ligands for the DAT . The optically pure phenyl- and non-phenyl-substituted analogs have shown binding affinity for DAT, with the S configuration being more selective . The antimicrobial activities of novel substituted derivatives have also been evaluated, with some compounds showing potent activities .

科学研究应用

合成和生物评估

研究表明,已合成并评估了1-[2-(2-氟苯氧基)乙基]哌嗪的衍生物,用于作为选择性血清素再摄取抑制剂(SSRIs),旨在改善与传统SSRIs相比的不良反应剖面。这些努力是为了开发具有更好治疗剖面和更少副作用的化合物的更广泛努力的一部分(Dorsey et al., 2004)。

治疗剂的开发

进一步的研究集中在长效多巴胺转运蛋白配体的开发上,这被认为是可用于治疗可卡因滥用的潜在治疗剂。在这里,该化合物的羟基化衍生物被合成并评估,揭示了它们对对映选择性以及与多巴胺和血清素转运蛋白的相互作用的重要见解(Hsin et al., 2002)。

正电子发射断层扫描研究的放射标记拮抗剂

另一个显着的应用是将1-[2-(2-氟苯氧基)乙基]哌嗪衍生物用作放射标记拮抗剂,用于通过正电子发射断层扫描(PET)研究血清素受体。这些化合物为研究各种神经精神障碍中的血清素系统提供了有价值的工具(Plenevaux et al., 2000)。

抗菌研究

该化合物及其衍生物还被探索其抗菌特性。与1-[2-(2-氟苯氧基)乙基]哌嗪相连的喹诺酮酰胺衍生物已显示出对各种细菌菌株和真菌的活性,突显了它们在开发新的抗菌剂方面的潜力(Patel et al., 2007)。

抗肿瘤活性

对含有1-[双-(4-氟苯基)甲基]哌嗪基团的新型1,2,4-三唑席夫碱的抗肿瘤活性的研究已表明,这些化合物对肿瘤细胞具有显著的抑制活性。这些发现表明这些化合物在癌症治疗中的潜力(Ding et al., 2016)。

安全和危害

属性

IUPAC Name |

1-[2-(2-fluorophenoxy)ethyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIDLWEFXRRUFGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCOC2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354051 | |

| Record name | 1-[2-(2-fluorophenoxy)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(2-Fluorophenoxy)ethyl]piperazine | |

CAS RN |

401481-90-1 | |

| Record name | 1-[2-(2-fluorophenoxy)ethyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

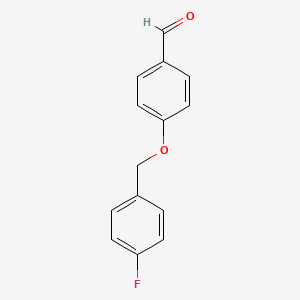

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)

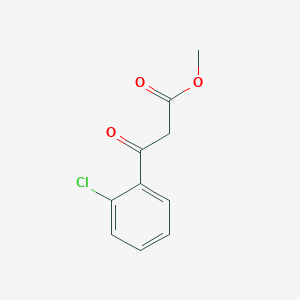

![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)

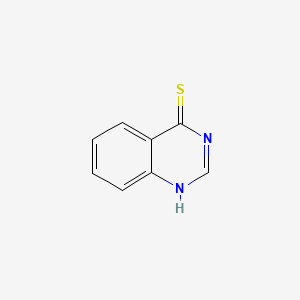

![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)

![3-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B1300797.png)

![3-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300802.png)